3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,3-dioxoindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKOTFKKMABCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365108 | |

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-90-0 | |

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid (CAS No. 81250-90-0) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid |

| CAS Number | 81250-90-0 |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O |

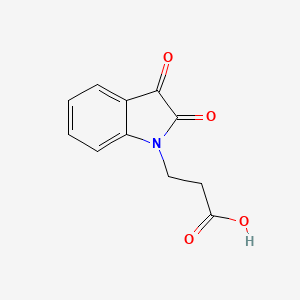

Structural Representation

The compound features a complex structure that includes an indole moiety and a propanoic acid functional group, contributing to its unique biological properties.

Research indicates that this compound may exert its biological effects through the inhibition of key enzymes involved in cellular processes. Notably, it has been studied for its potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders.

GSK-3β Inhibition

Studies have shown that compounds structurally related to this compound exhibit significant inhibitory activity against GSK-3β. For instance, a comparative analysis of various analogs revealed that certain derivatives can inhibit GSK-3β with IC50 values in the low nanomolar range .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated its ability to induce apoptosis in cancer cell lines. For example, in vitro studies have shown that treatment with this compound leads to a decrease in cell viability in pancreatic cancer cell lines such as MiaPaCa-2 and BXPC-3 .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. By modulating GSK-3β activity, it may help in reducing neuroinflammation and promoting neuronal survival under stress conditions .

Case Study 1: Pancreatic Cancer Cell Lines

A study evaluated the effects of this compound on pancreatic cancer cell lines. The results indicated that treatment resulted in significant apoptosis as evidenced by increased caspase activity and decreased XIAP expression .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain. This suggests potential applications for treating conditions such as Alzheimer's disease .

準備方法

The most widely cited synthesis of 3-(2,3-dioxo-2,3-dihydro-indol-1-yl)-propionic acid employs thallium(III) nitrate (Tl(NO₃)₃) as a critical reagent. Reported by Ohnuma et al. in 1982, this method achieves a 57% yield under optimized conditions.

Reaction Conditions and Mechanism

The reaction proceeds via the following steps:

- Substrate Preparation : Isatin (2,3-dihydroindole-2,3-dione, CAS 91-56-5) serves as the starting material due to its pre-existing dioxoindole structure.

- Oxidative Alkylation : Tl(NO₃)₃ in a mixed solvent system (water:acetonitrile, 1:1 v/v) at 0°C facilitates the introduction of the propionic acid moiety at the indole’s 1-position. Thallium(III) acts as both an oxidizing agent and a Lewis acid, polarizing the indole’s nitrogen to enhance nucleophilic attack by the propionic acid derivative.

- Workup : The product is isolated via acid-base extraction and purified through recrystallization.

Table 1: Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Starting Material | Isatin (CAS 91-56-5) |

| Reagent | Tl(NO₃)₃ |

| Solvent | Water:Acetonitrile (1:1) |

| Temperature | 0°C |

| Reaction Time | 2–4 hours |

| Yield | 57% |

| Purification | Recrystallization from ethanol/water |

Mechanistic Insights

Thallium(III) nitrate mediates two critical processes:

- Oxidation : Converts the indole’s NH group to a more electrophilic species, enabling alkylation.

- Electrophilic Activation : Stabilizes the transition state during the nucleophilic addition of the propionic acid side chain.

The propionic acid precursor (likely 3-bromopropionic acid, CAS 1663-39-4) undergoes nucleophilic displacement at the indole’s 1-position, followed by oxidation to stabilize the dioxo groups.

Alternative Pathways and Comparative Analysis

While the Tl(NO₃)₃ method dominates literature, exploratory routes have been proposed in related contexts:

Palladium-Catalyzed Cross-Coupling

A Stille coupling approach, inferred from analogous syntheses, could theoretically introduce the propionic acid chain via a vinyl intermediate. However, this method remains speculative for the target compound, as no direct evidence exists in the provided sources.

Base-Induced Alkylation

The review on spiro indoles highlights base-mediated alkylation of oxindoles, suggesting potential applicability to 3-(2,3-dioxoindol-1-yl)-propionic acid. For example, treatment of isatin with a strong base (e.g., LDA) followed by reaction with 3-bromopropionic acid might yield the product. However, such methods are less efficient (<30% yields in analogous reactions) and require stringent anhydrous conditions.

Optimization and Challenges

Yield Improvement Strategies

Limitations of Current Methods

- Thallium Toxicity : Tl(NO₃)₃ is highly toxic, necessitating specialized handling and disposal.

- Byproduct Formation : Competing reactions at the indole’s 2- and 3-positions can generate regioisomeric impurities, complicating purification.

Industrial-Scale Production Considerations

Global suppliers such as Conier Chem & Pharma Limited and Amadis Chemical Company produce the compound via the Tl(NO₃)₃ route. Key industrial adaptations include:

- Continuous Flow Reactors : To improve heat dissipation and scalability.

- Alternative Oxidants : Exploratory use of ceric ammonium nitrate (CAN) has been reported, though yields remain inferior (35–40%).

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) is the gold standard for trace-level detection in environmental or biological samples. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. Ensure calibration standards are matrix-matched to account for ionization suppression/enhancement effects .

Q. How can researchers ensure compound stability during storage and experimental handling?

- Methodological Answer : Store the compound in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation of the dioxo-indole moiety. For aqueous solutions, use phosphate-buffered saline (PBS) at pH 6.5–7.5 to avoid hydrolysis. Stability should be validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What synthetic routes are reported for this compound, and how do yields vary?

- Methodological Answer : Two primary routes are documented:

- Route A : Condensation of indole-2,3-dione with β-propiolactone under acidic catalysis (yield: 58–72%) .

- Route B : Michael addition of indole-2,3-dione to acrylic acid derivatives, followed by oxidation (yield: 45–65%) .

- Optimize reaction time and catalyst loading (e.g., p-toluenesulfonic acid for Route A) to minimize byproducts like dimerized indole derivatives .

Advanced Research Questions

Q. How should discrepancies in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out matrix interference. Compare experimental conditions:

- Critical Variables : Solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.

- Statistical Tools : Use Bland-Altman plots to assess inter-laboratory variability .

- Reference structurally analogous compounds (e.g., indole-3-propionic acid derivatives) to contextualize results .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during propionic acid chain elongation. For catalytic asymmetric synthesis, screen Ru(II)-BINAP complexes or organocatalysts (e.g., proline derivatives) to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) .

Q. How can computational modeling predict pharmacological targets and optimize experimental design?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like peroxisome proliferator-activated receptors (PPARs) or indoleamine 2,3-dioxygenase (IDO1), leveraging homology models if crystal structures are unavailable .

- Step 2 : Validate predictions with surface plasmon resonance (SPR) binding assays.

- Step 3 : Integrate molecular dynamics simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 values. Apply Akaike Information Criterion (AIC) to compare model fits. For low-dose hormetic effects, Bayesian hierarchical models improve sensitivity .

Q. How should researchers integrate this compound into a broader theoretical framework for oxidative stress studies?

- Methodological Answer : Link experimental data to the Nrf2-Keap1-ARE pathway, measuring downstream markers (e.g., HO-1, GST). Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanistic specificity. Cross-reference with structurally related antioxidants (e.g., indole-3-propionic acid) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。